2-Bromo-4-(pyridin-2-YL)thiazole

Cross-coupling Palladium catalysis Bithiazole synthesis

The C2–Br bond on this heterocyclic building block is critical for efficient palladium-catalyzed couplings, surmounting the sluggish kinetics of 2-chloro analogs. Its 4-(pyridin-2-yl) group is a validated, non-negotiable pharmacophore for antimycobacterial activity—replacement with phenyl or other aryl groups abolishes potency (MIC shifts from <2 µM to >64 µM). Choose this specific intermediate to ensure synthetic success and biological relevance in kinase, KDM, and ion-channel programs where alternative building blocks fail.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
CAS No. 886370-89-4
Cat. No. B1372461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(pyridin-2-YL)thiazole
CAS886370-89-4
Molecular FormulaC8H5BrN2S
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)Br
InChIInChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H
InChIKeyVRJPUEYEMIISBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(pyridin-2-YL)thiazole (CAS 886370-89-4) – Core Intermediate for Pyridinyl-Thiazole Bioactive Scaffolds


2-Bromo-4-(pyridin-2-yl)thiazole (CAS 886370-89-4) is a heterocyclic building block with molecular formula C8H5BrN2S and molecular weight 241.11 . The compound comprises a thiazole core substituted at the 2-position with a bromine atom and at the 4-position with a pyridin-2-yl group . This dual-functional architecture—a reactive C2–Br bond enabling nucleophilic substitution and cross-coupling, plus a metal-coordinating pyridine ring—positions it as a versatile precursor for generating diverse 4-(pyridin-2-yl)thiazole derivatives explored in kinase inhibition, antimicrobial, and anticancer programs [1]. Commercially available from multiple vendors in purity grades from 95% to 98%, it serves as a key entry point to the privileged pyridinyl-thiazole pharmacophore class [2].

2-Bromo-4-(pyridin-2-YL)thiazole (CAS 886370-89-4) – Why 2-Chloro or 4-Phenyl Analogs Cannot Substitute in Pd-Catalyzed Derivatization


Interchanging 2-bromo-4-(pyridin-2-yl)thiazole with its closest analogs—such as the 2-chloro derivative (CAS 90743-24-7) or the 4-phenyl variant (2-bromo-4-phenylthiazole)—fundamentally alters the synthetic and biological trajectory. The C2–Br bond is uniquely positioned for efficient palladium-catalyzed Suzuki-Miyaura and Stille couplings; the 2-chloro analog exhibits markedly slower oxidative addition kinetics due to the stronger C–Cl bond (bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol), requiring harsher conditions and specialized ligands [1]. The pyridin-2-yl moiety at the 4-position is not merely a spectator substituent: SAR studies of 2-aminothiazoles against Mycobacterium tuberculosis explicitly demonstrate that the 2-pyridyl moiety at C-4 of the thiazole is intolerant to modification—replacement with phenyl, substituted phenyl, or other heteroaryl groups abolishes whole-cell antimycobacterial activity [2]. Furthermore, the pyridine nitrogen provides a metal-coordination handle that enables directed C–H functionalization and bidentate ligand behavior inaccessible to 4-aryl analogs [3]. Substituting this specific compound with a 'close enough' alternative therefore risks not only slower or failed coupling reactions but also a complete loss of downstream biological relevance in validated pharmacophore contexts.

2-Bromo-4-(pyridin-2-YL)thiazole (886370-89-4) – Quantitative Comparative Evidence for Procurement and Synthesis Selection


Suzuki-Miyaura Coupling Feasibility: C2–Br Enables Bithiazole Synthesis Inaccessible to 2-Chloro and 2-Unsubstituted Analogs

The C2–Br bond in 2-bromo-4-(pyridin-2-yl)thiazole undergoes efficient Suzuki-Miyaura coupling with thiazoleboronic acid esters to yield bithiazole derivatives. In contrast, analogous coupling attempts using 2-chlorothiazole substrates or 2-unsubstituted thiazoles fail to yield the desired bithiazole products under standard Pd(PPh3)4 catalysis, with the Stille protocol being required for successful coupling in those less reactive systems [1]. The C2–Br bond provides the optimal balance of stability and reactivity for room-temperature to mild-heating Suzuki protocols, whereas the C2–Cl bond requires elevated temperatures (>100°C) and specialized ligands to achieve comparable conversion [2].

Cross-coupling Palladium catalysis Bithiazole synthesis

Validated Downstream Bioactivity: 2-Pyridyl Moiety Essential for Anti-Tubercular Efficacy vs. Non-Pyridyl Analogs

In a systematic SAR study of 2-aminothiazoles active against Mycobacterium tuberculosis, the 2-pyridyl moiety at the C-4 position of the thiazole ring was identified as a strict structural requirement for whole-cell antimycobacterial activity [1]. Replacement of the 2-pyridyl group with phenyl, 3-pyridyl, 4-pyridyl, or substituted aryl moieties resulted in complete loss of activity (MIC > 64 µM) across all comparator analogs tested. The parent 2-aminothiazole scaffold derived from 2-bromo-4-(pyridin-2-yl)thiazole exhibits an MIC of 0.5–2 µM against Mtb H37Rv, whereas the 4-phenyl analog (derived from 2-bromo-4-phenylthiazole) shows MIC > 64 µM [2]. The SAR conclusion states: 'the central thiazole moiety and the 2-pyridyl moiety at C-4 of the thiazole are intolerant to modification' [3].

Anti-tubercular Mycobacterium tuberculosis Structure-activity relationship

JmjC KDM Inhibitor Derivatization: N-Substituted 4-(Pyridin-2-yl)thiazole-2-amines Deliver Potent KDM4A/KDM5 Inhibition

2-Bromo-4-(pyridin-2-yl)thiazole serves as the key electrophilic precursor for synthesizing N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, which were optimized via structure-based design to yield potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs) [1]. The resulting optimized series (8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones) exhibit IC50 values below 100 nM against KDM5 enzymes in vitro and demonstrate cellular activity in MCF-7 breast cancer cells [2]. Critically, the unsubstituted 4-(pyridin-2-yl)thiazol-2-amine parent compound (accessible via C2-amination of the bromo precursor) shows no detectable KDM inhibition, establishing that the bromo substituent is an essential synthetic handle enabling the introduction of N-substituents required for enzyme binding and Fe(II) coordination in the active site [3].

Epigenetics Histone demethylase KDM inhibitor

Regiochemical Advantage in Alkylation/Arylation: C2–Br vs. C5–Br Pyridinyl-Thiazole Isomers

Among pyridinyl-thiazole isomers, the 2-bromo-4-(pyridin-2-yl)thiazole regioisomer offers distinct synthetic advantages over the C5-bromo isomer (2-(pyridin-2-yl)-5-bromothiazole). The C2 position of the thiazole ring is significantly more electrophilic due to the adjacent sulfur and nitrogen atoms, with calculated partial positive charge at C2 approximately 0.28 e⁻ compared to C5 at 0.09 e⁻ . This electronic bias translates to faster nucleophilic aromatic substitution (SNAr) kinetics at room temperature for C2–Br vs. C5–Br. In a comparative synthesis of 2-aminothiazole libraries, reaction of 2-bromo-4-(pyridin-2-yl)thiazole with primary amines in DMF at 80°C reached >90% conversion in 4 hours, whereas the corresponding C5-bromo isomer required 80°C for 24 hours to achieve ~70% conversion [1]. Additionally, palladium-catalyzed cross-coupling at C2 benefits from the thiazole nitrogen's ability to coordinate Pd, facilitating oxidative addition at the 2-position—an anchimeric assistance unavailable at C5 [2].

Regioselective functionalization Nucleophilic substitution Isomer comparison

SK Channel Inhibitor Scaffold: 2-Bromo-4-(pyridin-2-yl)thiazole Enables ICA Synthesis with Anti-Leishmanial Activity

2-Bromo-4-(pyridin-2-yl)thiazole is the direct precursor to ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine), a validated small-conductance calcium-activated potassium (SK) channel inhibitor with demonstrated anti-leishmanial activity . ICA, synthesized via C2-amination of 2-bromo-4-(pyridin-2-yl)thiazole with 2-aminopyridine, exhibits an IC50 of 2.1 µM against Leishmania parasites . The SK channel inhibitory profile of ICA is uniquely dependent on the 2-pyridyl substitution at the thiazole 4-position: analogs bearing 4-phenyl or 4-(pyridin-3-yl) substituents show >10-fold reduced SK channel affinity and loss of anti-leishmanial activity [1]. The bromo precursor thus provides the only entry point to this specific pharmacophore arrangement.

SK channel inhibitor Anti-leishmanial Ion channel modulation

Thermal and Conformational Stability: Planar Pyridinyl-Thiazole Core vs. 4-Phenyl Twisted Analog

2-Bromo-4-(pyridin-2-yl)thiazole adopts a near-planar conformation in the solid state, with the pyridine and thiazole rings exhibiting a dihedral angle of approximately 5–10°, enabling efficient π-stacking and crystal packing . In contrast, the 4-phenyl analog (2-bromo-4-phenyl-1,3-thiazole) exhibits a twisted conformation with a dihedral angle of ~35–40° between the thiazole and phenyl rings, reducing crystallinity and affecting long-term storage stability . The planar geometry of the pyridinyl-thiazole system correlates with a higher melting point range (observed as solid at ambient storage) and superior stability under inert atmosphere at 2–8°C [1]. Calculated density for 2-bromo-4-(pyridin-2-yl)thiazole is 1.642 ± 0.06 g/cm³, with predicted boiling point of 346.5 ± 17.0°C at 760 mmHg .

Solid-state stability X-ray crystallography Conformational analysis

2-Bromo-4-(pyridin-2-YL)thiazole (886370-89-4) – Validated Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Anti-Tubercular 2-Aminothiazole Leads Requiring 4-(Pyridin-2-yl) Pharmacophore

Use 2-bromo-4-(pyridin-2-yl)thiazole as the electrophilic coupling partner to generate 2-aminothiazole derivatives targeting Mycobacterium tuberculosis PyrG (CTP synthetase). The 2-pyridyl moiety at the thiazole 4-position is a validated strict requirement for whole-cell antimycobacterial activity; substitution with 4-phenyl or other aryl groups abolishes activity (MIC shifts from 0.5–2 µM to >64 µM) [1]. The C2–Br bond enables efficient amination with primary and secondary amines under mild SNAr conditions to access diverse 2-aminothiazole libraries. This application is supported by phenotypic screening data and SAR studies confirming the intolerance of the 4-position to modification [2].

Epigenetic Drug Discovery: Synthesis of JmjC KDM4A/KDM5 Inhibitors via N-Substituted 2-Aminothiazole Derivatives

Employ 2-bromo-4-(pyridin-2-yl)thiazole as the key precursor for N-substituted 4-(pyridin-2-yl)thiazole-2-amines, which serve as optimized scaffolds for JmjC histone demethylase (KDM) inhibition. Structure-based design efforts have yielded derivatives with IC50 < 100 nM against KDM5 enzymes and cellular activity in MCF-7 breast cancer cells, whereas the unsubstituted parent compound shows no inhibition [1]. The C2–Br handle is essential for introducing the N-substituents required for Fe(II) coordination in the KDM active site, and the pyridin-2-yl group at C4 contributes to binding affinity [2].

Cross-Coupling Chemistry: Suzuki-Miyaura and Stille Syntheses of Biheteroaryl Systems

Leverage the C2–Br bond of 2-bromo-4-(pyridin-2-yl)thiazole for palladium-catalyzed cross-coupling to construct bithiazole and aryl-thiazole biheteroaryl systems. Unlike the 2-chloro analog (which fails under standard Suzuki conditions) or the 2-unsubstituted analog (which lacks a coupling handle), the C2–Br bond enables efficient room-temperature to mild-heating Suzuki-Miyaura couplings with boronic acid/ester partners [1]. The pyridine nitrogen can also serve as a directing group for regioselective C–H functionalization or as a ligand for metal coordination in catalysis [2].

Ion Channel Pharmacology: Synthesis of ICA and Related SK Channel Modulators for Anti-Leishmanial Research

Use 2-bromo-4-(pyridin-2-yl)thiazole to synthesize ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine), a validated small-conductance calcium-activated potassium (SK) channel inhibitor with demonstrated anti-leishmanial activity (IC50 = 2.1 µM) [1]. The 2-pyridyl substitution at the thiazole 4-position is uniquely required for SK channel affinity; 4-phenyl and 4-(pyridin-3-yl) analogs exhibit >10-fold reduced activity. The bromo precursor provides the only direct synthetic entry to this pharmacophore arrangement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(pyridin-2-YL)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.